molecular formula C20H22N2O3 B2549317 4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954704-14-4

4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2549317
CAS RN: 954704-14-4
M. Wt: 338.407
InChI Key: FCLLBBMRQVAOPA-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as PQT-12, is a synthetic compound that belongs to the family of quinoline derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including the compound , exhibit significant antimicrobial potential. Researchers have synthesized various imidazole-based compounds and evaluated their efficacy against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . The compound’s antimicrobial activity could be explored further for drug development.

DNA Interaction and Histamine Receptor Modulation

Imidazole-containing compounds often interact with DNA and histamine receptors. Studying the binding affinity of this compound to DNA or histamine receptors could provide valuable mechanistic insights.

Future Directions

Given the diverse applications of this compound in scientific research, it holds potential for future exploration. Indole derivatives, for instance, have been found to possess diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

4-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-12-22-18-10-7-16(13-15(18)6-11-19(22)23)21-20(24)14-4-8-17(25-2)9-5-14/h4-5,7-10,13H,3,6,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLLBBMRQVAOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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